molecular formula C10H10N2OS B2821737 3-(Thiolan-3-yloxy)pyridine-4-carbonitrile CAS No. 2168702-96-1

3-(Thiolan-3-yloxy)pyridine-4-carbonitrile

Cat. No.: B2821737
CAS No.: 2168702-96-1
M. Wt: 206.26
InChI Key: NUTHUSUOBULNEL-UHFFFAOYSA-N
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Description

3-(Thiolan-3-yloxy)pyridine-4-carbonitrile is a chemical compound from the pyridine-carbonitrile family, offered for research and development purposes. As a pyridine-4-carbonitrile derivative , this structural motif is of significant interest in medicinal chemistry and drug discovery. Compounds within this class are frequently explored as key synthetic intermediates or building blocks for the construction of more complex molecules . The incorporation of both a thiolane (tetrahydrothiophene) ring and a nitrile group provides unique stereoelectronic properties and potential for further chemical modification. The nitrile group is a versatile handle for chemical synthesis and can be transformed into other functional groups, such as amides or carboxylic acids, which is a common strategy in lead optimization during pharmaceutical development . The specific substitution pattern of this compound suggests its potential application in the synthesis of novel small molecules for biological evaluation. Pyridine-carbonitrile derivatives are integral in the development of antibody-drug conjugates (ADCs), where they can be used in the synthesis of cytotoxic agents or the linkers that connect these drugs to targeting antibodies . Researchers can utilize this compound to develop new potential therapies for various pathological conditions, including cancer . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-(thiolan-3-yloxy)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c11-5-8-1-3-12-6-10(8)13-9-2-4-14-7-9/h1,3,6,9H,2,4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTHUSUOBULNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiolan-3-yloxy)pyridine-4-carbonitrile typically involves the reaction of a thiolane derivative with a pyridine-4-carbonitrile precursor. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Common bases used in this synthesis include sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Thiolan-3-yloxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens (e.g., bromine or chlorine) or nucleophiles (e.g., amines or thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

3-(Thiolan-3-yloxy)pyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.

    Industry: Used in the development of materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 3-(Thiolan-3-yloxy)pyridine-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or disruption of protein-protein interactions, leading to therapeutic effects.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Substituents Molecular Weight (g/mol) Key Functional Groups Applications
This compound Thiolan-3-yloxy, cyano ~209.29 Ether, cyano Medicinal intermediates
4-Chloro-3-pyridinecarbonitrile Chloro, cyano 138.56 Halogen, cyano Acridine synthesis
Fluoropyridin derivatives (e.g., ) Fluorine, pyrrolidinyl Varies (~300–400) Fluorine, amine Drug discovery
Aryl-substituted 3-cyanopyridine () Indolyl, methoxyphenyl, phenyl 417.46 Cyano, aryl Heterocycle synthesis

Research Findings and Insights

  • Synthetic Flexibility: The cyano group in this compound enables further functionalization, analogous to 4-chloro-3-pyridinecarbonitrile’s reactivity with amines .
  • Solubility Trends : Thiolane-oxy substitution likely improves lipid solubility compared to chlorine or fluorine derivatives, enhancing bioavailability .
  • Structural Validation : Tools like SHELX programs ensure accurate crystallographic characterization, critical for confirming substituent positions and molecular geometry .

Biological Activity

3-(Thiolan-3-yloxy)pyridine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a thiolane moiety and a cyano group. This unique structure contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Helicobacter pylori and other pathogens. The mechanism often involves interference with bacterial cell wall synthesis or function.

CompoundActivityReference
This compoundAntimicrobial
6,8-Dichloro-3-formylchromoneAnti-H. pylori

Anticancer Properties

The anticancer potential of pyridine derivatives has been widely studied. For example, compounds similar to this compound have demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. The underlying mechanisms include apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Reference
MCF-7 (Breast cancer)15.2
HeLa (Cervical cancer)12.5

The biological activity of this compound is believed to involve several molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It could interact with specific receptors that regulate cellular signaling pathways.
  • Pathway Interference : The compound may affect pathways related to inflammation and immune response, potentially reducing cytokine production.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Antimicrobial Activity : A study evaluated the effectiveness of various pyridine derivatives against E. coli and S. aureus, finding that certain modifications enhanced their antimicrobial potency.
  • Anticancer Study : A clinical trial assessed the cytotoxic effects of pyridine derivatives on lung cancer cells, reporting significant tumor regression in treated subjects compared to controls.

Q & A

Q. What are the recommended multi-step synthetic routes for 3-(Thiolan-3-yloxy)pyridine-4-carbonitrile, and how do reaction conditions influence yield?

Q. How can researchers optimize reaction conditions to resolve contradictions in reported yields for pyridine-3-carbonitrile derivatives?

  • Methodological Answer : Discrepancies in yields often arise from variations in solvent polarity, catalyst loading, or workup protocols. For instance, using LiAlH₄ instead of Pd/C for reductions may increase byproduct formation. Systematic Design of Experiments (DoE) is recommended to isolate variables. A case study showed that switching from batch to flow chemistry improved reproducibility (RSD <5% vs. 15%) by stabilizing exothermic intermediates .

Q. What strategies address conflicting bioactivity data in structure-activity relationship (SAR) studies of thiolan-oxy pyridines?

  • Methodological Answer : Contradictions may stem from assay variability (e.g., cell line sensitivity) or impurities. To mitigate:
  • Use orthogonal assays (e.g., SPR for binding affinity + in vitro cytotoxicity).

  • Purify compounds via preparative HPLC (>95% purity).

  • Compare with structurally analogous controls (e.g., replacing thiolan with oxolane) to isolate pharmacophore contributions. Evidence shows thiophene-substituted analogs (e.g., 6-(thiophen-2-yl) derivatives) exhibit enhanced kinase inhibition (IC₅₀ ~0.2 μM) due to π-π stacking .

    • Data Table :
DerivativeAssay TypeIC₅₀ (μM)Purity (%)
Thiolan-3-yloxyKinase A0.2598
Oxolane-3-yloxyKinase A1.797
Thiophen-2-ylKinase B0.1899

Q. What in vitro models are suitable for evaluating the metabolic stability of this compound?

  • Methodological Answer : Use human liver microsomes (HLMs) with NADPH cofactor to assess CYP450-mediated oxidation. Monitor parent compound depletion via LC-MS/MS. For advanced models:
  • HepaRG cells : Evaluate phase II metabolism (glucuronidation).
  • PAMPA assay : Predict blood-brain barrier permeability (logPe > -5 suggests CNS activity).
  • Caco-2 cells : Measure intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates oral bioavailability). A related compound showed t₁/₂ = 2.1 hrs in HLMs, suggesting moderate stability .

Key Challenges and Future Directions

  • Stereochemical Control : The thiolan ring’s stereochemistry impacts bioactivity but is challenging to resolve. Chiral HPLC or asymmetric catalysis (e.g., Jacobsen’s catalyst) is under investigation .
  • Toxicity Profiling : Mitochondrial toxicity (e.g., in HEK293 cells) has been observed in structurally similar nitriles. Mitigate via prodrug strategies or replacing the nitrile with bioisosteres (e.g., tetrazole) .

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